Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate
Description
Chemical Identity and Classification
Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate stands as a well-defined organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 955379-49-4, providing a unique identifier for this specific molecular entity. According to the PubChem database, this compound belongs to the broader classification of acrylate esters, specifically those featuring amino acid-derived functionality.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with alternative systematic names including propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate and 2-tert-butoxycarbonylamino-acrylic acid isopropyl ester. These various nomenclature systems reflect the compound's complex structural features and its position within multiple chemical classification schemes.
From a chemical taxonomy perspective, this compound is classified as an α,β-unsaturated ester featuring a protected amino functionality. This classification places it within the important category of dehydroalanine derivatives, which are known for their unique reactivity patterns and synthetic utility. The compound's structural features make it particularly valuable as a Michael acceptor, enabling diverse chemical transformations under both mild and more forcing reaction conditions.
Historical Development and Research Significance
The development of this compound emerged from the broader historical context of amino acid protection chemistry and the evolution of dehydroalanine synthesis methodologies. Research into dehydroalanine derivatives has been driven by their occurrence in natural products and their utility as synthetic intermediates. Traditional approaches to dehydroalanine synthesis relied on multi-step processes involving serine and cysteine precursors, which first required transformation into suitable leaving groups followed by elimination reactions.
The significance of this particular compound has grown substantially with the development of more efficient synthetic methodologies. A pivotal advancement came with the introduction of one-pot synthesis approaches that combine esterification and elimination processes. These methods, particularly those employing cesium carbonate-mediated simultaneous esterification and elimination, have made the compound more accessible for large-scale preparation and practical applications.
Recent research has demonstrated the compound's particular importance in late-stage peptide functionalization strategies. The development of nickel-catalyzed asymmetric radical addition reactions has opened new avenues for stereoselective modification of dehydroalanine residues in oligopeptides. This breakthrough has positioned this compound as a crucial building block for accessing non-canonical peptide analogues with potential pharmaceutical applications.
Position within Amino Acid Derivative Chemistry
Within the broader landscape of amino acid derivative chemistry, this compound occupies a unique and strategically important position. The compound represents a key member of the dehydroalanine family, which serves as versatile intermediates for the synthesis of various β-substituted α-amino acids through metal-catalyzed cross-coupling processes, Michael-type additions, and catalytic tandem transformations.
The tert-butoxycarbonyl protecting group strategy employed in this compound reflects decades of development in amino acid protection chemistry. This particular protecting group offers several advantages, including stability under basic conditions, ease of installation, and selective removal under acidic conditions. The combination of this protection strategy with the acrylate functionality creates a compound that can undergo selective transformations while maintaining the integrity of the amino functionality.
Comparative analysis with related compounds reveals the strategic advantages of the isopropyl ester functionality. Unlike methyl or ethyl esters, the isopropyl group provides increased steric hindrance, which can influence reaction selectivity and product distribution in subsequent transformations. This positioning within amino acid derivative chemistry has made the compound particularly valuable for applications requiring controlled reactivity and selectivity.
The compound's role extends beyond simple synthetic utility to encompass applications in peptide modification and protein engineering. Its incorporation into peptide sequences as a "chemical tag" enables subsequent conjugate addition reactions with versatile nucleophiles, effectively mimicking post-translational modifications through various bond formations. This capability positions the compound as a bridge between traditional amino acid chemistry and modern chemical biology applications.
Structural Features and Functional Groups
The molecular architecture of this compound incorporates several distinct structural elements that contribute to its unique chemical properties and reactivity profile. The central acrylate moiety features an α,β-unsaturated system that serves as the primary site for Michael addition reactions and other electrophilic processes. This electron-deficient alkene system is activated by the adjacent carbonyl group, creating a highly reactive electrophilic center.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Complete Molecule | C₁₁H₁₉NO₄ | 229.27 | α,β-unsaturated ester with protected amino group |
| tert-Butoxycarbonyl Group | C₅H₉O₂ | 101.12 | Acid-labile protecting group |
| Isopropyl Ester | C₃H₇O | 59.09 | Sterically hindered ester functionality |
| Acrylate Core | C₃H₃O₂ | 71.06 | Electron-deficient alkene system |
The tert-butoxycarbonyl protecting group represents a crucial structural feature that modulates the compound's reactivity and stability. This bulky, electron-withdrawing group effectively masks the amino functionality while providing a handle for subsequent deprotection under controlled acidic conditions. The protecting group's steric bulk also influences the approach of nucleophiles to the adjacent electrophilic sites, contributing to the observed selectivity patterns in various transformations.
The isopropyl ester functionality introduces additional steric considerations that can significantly impact reaction outcomes. Unlike linear alkyl esters, the branched nature of the isopropyl group creates a more congested environment around the carbonyl carbon, potentially influencing both the rate and selectivity of nucleophilic attacks. This structural feature has proven particularly valuable in applications requiring controlled reactivity profiles.
Spectroscopic characterization reveals distinct signatures for each functional group component. Nuclear magnetic resonance studies show characteristic signals for the vinyl protons of the acrylate system, the methyl groups of both the tert-butoxycarbonyl and isopropyl functionalities, and the amide proton of the protected amino group. These spectroscopic features serve as important diagnostic tools for compound identification and purity assessment.
Current Research Significance
The contemporary research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a research tool. In the field of peptide chemistry, the compound has gained prominence through its role in late-stage functionalization strategies that enable the introduction of diverse chemical modifications into peptide scaffolds. This capability has proven particularly valuable for the development of peptide-based therapeutics and molecular probes.
Recent advances in asymmetric catalysis have highlighted the compound's potential for stereoselective transformations. The development of chiral nickel catalysts capable of controlling the stereochemical outcome of radical additions to the dehydroalanine moiety represents a significant breakthrough in the field. These catalytic systems enable the preparation of non-canonical amino acid residues with defined stereochemistry, opening new possibilities for structure-activity relationship studies in peptide research.
The compound's utility in large-scale synthesis has been demonstrated through successful 100-gram scale preparations, indicating its practical value for industrial applications. This scalability, combined with the development of efficient one-pot synthetic methodologies, has made the compound more accessible for widespread research applications. The ability to prepare substantial quantities of this building block has facilitated its use in medicinal chemistry programs and materials science applications.
Emerging applications in chemical biology have further enhanced the research significance of this compound. Its incorporation into peptide sequences as a reactive handle enables site-specific modifications that can be used for protein labeling, crosslinking studies, and the installation of functional probes. These applications have proven particularly valuable for studying protein-protein interactions and developing new tools for chemical proteomics.
The compound's role in developing new synthetic methodologies continues to expand, with recent reports describing novel photochemical approaches for its functionalization. These metal-free strategies offer complementary reactivity patterns to traditional catalytic methods, providing researchers with additional tools for molecular construction. The ongoing development of new transformation protocols ensures that this compound will remain at the forefront of synthetic chemistry research.
Contemporary research trends also emphasize the compound's potential for accessing complex molecular architectures through cascade reaction sequences. Its dual functionality as both an electrophile and a precursor to nucleophilic species enables the construction of polycyclic frameworks and other sophisticated structural motifs. These capabilities position the compound as a valuable building block for diversity-oriented synthesis and the preparation of compound libraries for biological screening applications.
Properties
IUPAC Name |
propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)15-9(13)8(3)12-10(14)16-11(4,5)6/h7H,3H2,1-2,4-6H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKOTHXYXZVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Acid Derivatives
The initial step in the preparation typically involves the protection of the amino group of an amino acid or amino acid derivative with a tert-butoxycarbonyl group. This is commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
- Starting Material: l-isoserine or related amino acid methyl or isopropyl esters.
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaHCO3 or triethylamine).
- Solvent: Commonly aqueous-organic mixtures or organic solvents like dioxane or THF.
- Conditions: Room temperature to mild heating.
This step yields the Boc-protected amino acid ester, such as Boc-l-isoserine methyl or isopropyl ester.
Formation of the Acrylate Moiety
The acrylate functionality (the α,β-unsaturated ester) is introduced by dehydration or elimination reactions from the corresponding amino acid ester precursors.
- Method: One-pot synthesis involving elimination of water from the β-hydroxy amino acid ester or via condensation with suitable reagents.
- Example: A practical one-pot synthesis reported involves the use of DMSO as solvent and bases like cesium carbonate (Cs2CO3) to facilitate the formation of the acrylate double bond.
Esterification to Isopropyl Ester
The carboxyl group is esterified to the isopropyl ester either by direct esterification or transesterification.
- Method: Reaction of the acid or acid chloride with isopropanol under acidic or basic catalysis.
- Alternative: Use of isopropyl chloroformate or isopropyl alcohol with coupling agents.
Representative Synthetic Procedure
A detailed synthetic example from the literature is summarized below:
Purification and Characterization
- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate or dichloromethane mixtures is standard to isolate the pure compound.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. Typical ^1H NMR signals include vinyl protons around 6.1-6.6 ppm and Boc tert-butyl protons near 1.4 ppm.
Research Findings and Analysis
- The acid-catalyzed formation of bicyclic N,O-acetal intermediates is a key step influencing the stereochemical outcome and purity of the final acrylate ester.
- Quantum mechanical calculations have been used to rationalize the thermodynamic stability of intermediates and predict product distributions, highlighting the importance of steric and torsional effects in the synthetic pathway.
- The use of cesium carbonate as a base in DMSO facilitates efficient β-addition and elimination steps leading to the acrylate formation.
- The isopropyl ester is favored for its stability and ease of handling in subsequent synthetic transformations.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range |
|---|---|---|---|
| Boc Protection | Boc2O, base, RT | Standard amino protection | >90% (typical) |
| N,O-Acetal Formation | Boc-l-isoserine methyl ester + 2,2,3,3-tetramethoxybutane, acid catalyst (TsOH or CSA) | Forms bicyclic intermediates, moderate diastereoselectivity | 32-55% |
| Acrylate Formation | Cs2CO3 in DMSO, room temp, addition of isopropyl alcohol or esterification reagents | One-pot synthesis, base-promoted elimination | Up to 77% |
| Purification | Flash chromatography (silica gel) | Petroleum ether/ethyl acetate or DCM mixtures | - |
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols or amines .
Scientific Research Applications
Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is widely used in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate involves the protection of amino groups using the Boc group. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, forming a stable carbamate. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, through protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl group .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Ethyl 2-((tert-Butoxycarbonyl)amino)ethyl acrylate
- Structure: Differs in the ester group (ethyl vs. isopropyl) and the position of the Boc-protected amino group (on an ethyl side chain vs. directly on the acrylate α-carbon).
- In copolymer systems, ethyl derivatives exhibit higher hydrophilicity, influencing antibacterial activity in PEGylated copolymers .
- Applications : Used in stimuli-responsive polymers due to easier Boc deprotection and subsequent amine functionalization.
(b) (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid
- Structure: Propanoic acid backbone with a 4-iodophenyl substituent and Boc-amino group.
- Properties : The iodine atom introduces heavy-atom effects for crystallography, while the carboxylic acid enables peptide coupling. Unlike the acrylate, this compound lacks α,β-unsaturation, limiting reactivity in polymerization .
- Applications : Intermediate in kinase inhibitor synthesis (e.g., anticancer agents CW1–CW20) .
(c) tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate
- Structure: Lactam-constrained amino acid with a tert-butyl ester and dual Boc groups.
- Properties: The rigid six-membered ring and tert-butyl ester enhance steric shielding and solubility in nonpolar solvents. Unlike the acrylate, this compound is chiral and non-polymerizable .
- Applications : Chiral building block in peptidomimetics.
(d) Isobutyl Methacrylate
- Structure: Methacrylate ester lacking the Boc-amino group.
- Properties : Higher hydrophobicity and lower reactivity compared to acrylates. Methacrylates are less prone to radical polymerization due to steric hindrance from the methyl group .
- Applications : Industrial coatings and adhesives; toxicological profiles require occupational exposure limits (OELs) .
Comparative Data Table
Key Findings
Reactivity: The acrylate backbone in the target compound enables polymerization and Michael additions, distinguishing it from propanoic acid derivatives and methacrylates .
Steric Effects : The isopropyl ester imposes greater steric hindrance than ethyl analogs, slowing copolymerization kinetics but improving solubility in hydrophobic matrices .
Boc Deprotection : All Boc-protected compounds share acid-sensitive stability, but the acrylate’s conjugation system may alter deprotection rates compared to saturated analogs.
Toxicity: Unlike methacrylates (regulated via OELs ), the Boc-amino acrylate’s toxicity profile is less documented, necessitating further study.
Biological Activity
Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate (IBAC) is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of IBAC, focusing on its synthesis, mechanism of action, and applications in drug development.
Chemical Structure and Properties
IBAC is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and an acrylate moiety. Its molecular formula is , and it can be represented as follows:
The Boc group serves as a protecting group for the amino functionality, which is crucial during synthetic processes. The acrylate part of the molecule allows for potential polymerization or reaction with nucleophiles, enhancing its utility in various chemical transformations.
Synthesis Methods
The synthesis of IBAC typically involves several steps, including the protection of the amino group with a Boc group followed by the formation of the acrylate. Common methods include:
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride.
- Acrylation : The protected amino compound is reacted with an appropriate acrylate reagent to form IBAC.
- Purification : The product is purified using chromatography techniques to obtain high purity.
IBAC's biological activity is primarily attributed to its ability to interact with various biological molecules. The presence of the Boc group allows for selective reactions while protecting the amino functionality from undesired side reactions. The acrylate moiety can undergo Michael addition reactions with nucleophiles, which may lead to modifications in proteins or peptides.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of IBAC compared to related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Isopropyl Acrylate | Simple acrylate without amino group | Lacks amino functionality | Limited biological activity |
| tert-Butoxycarbonyl Glycine | Amino acid derivative | Contains an amino acid structure | Moderate activity against some pathogens |
| IBAC | Boc-protected amino group + acrylate | Unique reactivity and potential for diverse interactions | Potential anticancer and antimicrobial activities |
Q & A
Q. What are the optimal synthetic conditions for preparing isopropyl 2-((tert-butoxycarbonyl)amino)acrylate derivatives, and how can purity be ensured post-synthesis?
The synthesis of tert-butoxycarbonyl (Boc)-protected acrylates often involves palladium- or iridium-catalyzed coupling reactions. For example, methyl 2-(di(tert-butoxycarbonyl)amino)acrylate was synthesized using [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 equiv) as a photocatalyst and Hantzsch ester (1.5 equiv) as a reductant, achieving 91% yield via flash column chromatography (50–75% ethyl acetate/hexanes) . Key considerations include:
- Catalyst selection : Iridium complexes enhance reaction efficiency in visible-light-mediated syntheses.
- Purification : Gradient elution in column chromatography removes unreacted monomers and side products.
- Purity validation : Melting point analysis (e.g., decomposition at 163°C) and NMR spectroscopy confirm structural integrity .
Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this acrylate in nucleophilic reactions?
The Boc group acts as a steric and electronic protector:
- Stability : It shields the amine group from undesired nucleophilic attacks during polymerizations or functionalizations.
- Deprotection : Acidic conditions (e.g., HCl in dioxane) selectively remove the Boc group without disrupting the acrylate backbone .
- Reactivity : The electron-withdrawing nature of the Boc group moderates the electrophilicity of the acrylate double bond, enabling controlled radical polymerization .
Advanced Research Questions
Q. How can structural modifications of this compound optimize antibacterial activity while minimizing hemolytic effects in polymer applications?
In terpolymers incorporating this acrylate, antibacterial activity (MIC) and hemolytic activity (HC50) are inversely correlated. For example:
| Polymer Series | MIC (μg/mL) | HC50 (μg/mL) |
|---|---|---|
| PB-PEG-X% | 8–64 | 256–512 |
| PH-PEG-X% | 16–128 | 128–256 |
| Strategies : |
- Hydrophobicity tuning : Hexyl acrylate (PH-PEG-X%) increases hydrophobicity, enhancing antibacterial activity but raising hemolytic risk .
- PEG integration : Polyethylene glycol (PEG) side chains improve biocompatibility by reducing hemolysis .
- Dosage optimization : Balancing monomer ratios (e.g., 20–30% acrylate content) maximizes therapeutic windows .
Q. What analytical techniques resolve contradictions in spectral data for Boc-protected acrylates, particularly regarding stereochemical assignments?
Conflicting data often arise from dynamic conformational changes or crystallographic disorder. Recommended approaches:
- X-ray crystallography : Resolves absolute configuration via resonant scattering (e.g., CuKα radiation for light atoms) .
- VT-NMR : Variable-temperature NMR detects conformational equilibria in solution (e.g., C2 half-chair vs. boat conformations) .
- DFT calculations : Predict and validate electronic environments for carbonyl or amine peaks in IR/Raman spectra .
Q. How do copolymer design strategies leveraging this acrylate enhance environmental responsiveness in smart materials?
This acrylate’s Boc group enables pH- and temperature-responsive behavior in copolymers:
- pH sensitivity : Deprotection under acidic conditions exposes primary amines, altering solubility .
- Thermoresponsiveness : Incorporating N-isopropylacrylamide (NIPAM) shifts lower critical solution temperature (LCST) via hydrophobic interactions .
- Case study : Poly(NIPAM-co-Boc-acrylate) grafts with amino acids show reversible aggregation at 37°C, ideal for drug delivery .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in polymerization kinetics when using Boc-protected acrylates?
- Controlled radical polymerization (CRP) : Monitor chain transfer effects via SEC-MALS (size exclusion chromatography with multi-angle light scattering) to detect deviations in molecular weight distribution.
- Inhibition by Boc groups : Use a higher initiator-to-monomer ratio (1:100–1:50) to counteract steric hindrance .
- Real-time FTIR : Track acrylate C=C bond consumption (peak at 1630 cm⁻¹) to quantify conversion rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
